1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is also used in the treatment of HIV-1 infected patients in combination with other antiretroviral drugs, specifically targeting the reverse transcriptase enzyme of the virus.
Preparation Methods
The synthesis of 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine involves several steps. One common method includes the use of protected nucleoside intermediates, which are then deprotected to yield the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its effects on DNA synthesis and cell cycle regulation.
Industry: The compound is used in the development of antiretroviral drugs and cancer therapies.
Mechanism of Action
The mechanism of action of 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine involves the inhibition of DNA synthesis and induction of apoptosis. It targets the reverse transcriptase enzyme in HIV-1, preventing the virus from replicating and reducing viral load. In cancer treatment, the compound interferes with DNA synthesis, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine is unique due to its dual application in both HIV-1 treatment and cancer therapy. Similar compounds include:
- 3’-beta-Amino-3’-deoxy thymidine
- Thymidine, 3’-amino-3’-deoxy-
- 1-(3’-amino-2’,3’-dideoxy-β-D-xylofuranosyl)thymidine
Properties
IUPAC Name |
1-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVCGXWUUOVPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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